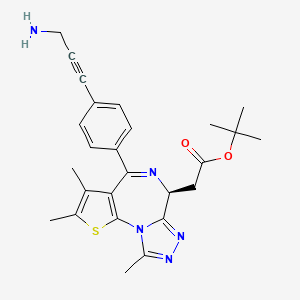
Sulfacetamide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfacetamide-d4 is a deuterium-labeled derivative of sulfacetamide, a sulfonamide antibiotic. This compound is primarily used in scientific research as a tracer in pharmacokinetic studies due to its stable isotope labeling. Sulfacetamide itself is commonly used to treat bacterial infections, particularly those affecting the eyes and skin .
Métodos De Preparación
The synthesis of sulfacetamide-d4 involves the incorporation of deuterium into the sulfacetamide molecule. One common method for synthesizing sodium sulfacetamide involves refluxing 4-aminobenzenesulfonamide (sulfanilamide) with acetic anhydride to form N-{(4-aminophenyl)sulfonyl}acetamide (sulfacetamide). This compound is then purified using liquid chromatography . The deuterium-labeled version, this compound, is synthesized similarly, with deuterium replacing hydrogen atoms in the molecule .
Análisis De Reacciones Químicas
Sulfacetamide-d4, like sulfacetamide, undergoes various chemical reactions, including:
Oxidation: Sulfacetamide can be oxidized under specific conditions, although this is not a common reaction for this compound.
Reduction: Reduction reactions are also not typical for sulfacetamide.
Substitution: Sulfacetamide can undergo substitution reactions, particularly involving the sulfonamide group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, refluxing sulfanilamide with acetic anhydride produces N-{(4-aminophenyl)sulfonyl}acetamide .
Aplicaciones Científicas De Investigación
Sulfacetamide-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: This compound is used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs in the body.
Analytical Chemistry: It is used in high-performance liquid chromatography (HPLC) and other analytical techniques to quantify drug concentrations in biological samples.
Biological Research: This compound is used to study the mechanisms of action of sulfonamide antibiotics and their interactions with bacterial enzymes.
Medical Research: It is used to investigate the efficacy and safety of sulfonamide antibiotics in treating bacterial infections.
Mecanismo De Acción
Sulfacetamide-d4, like sulfacetamide, functions as a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), an essential component for bacterial growth. By inhibiting the synthesis of folic acid, which is necessary for bacterial reproduction, this compound exerts a bacteriostatic effect . The molecular targets involved in this mechanism include dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria .
Comparación Con Compuestos Similares
Sulfacetamide-d4 is similar to other sulfonamide antibiotics, such as:
- Sulfadiazine
- Sulfamerazine
- Sulfamethazine
- Sulfaguanidine
- Sulfamethoxazole
These compounds share a common sulfonamide group and exhibit similar antibacterial properties by inhibiting folic acid synthesis in bacteria . this compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies and analytical chemistry .
Propiedades
Fórmula molecular |
C8H10N2O3S |
|---|---|
Peso molecular |
218.27 g/mol |
Nombre IUPAC |
N-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonylacetamide |
InChI |
InChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11)/i2D,3D,4D,5D |
Clave InChI |
SKIVFJLNDNKQPD-QFFDRWTDSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC(=O)C)[2H] |
SMILES canónico |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B12414708.png)
![disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B12414709.png)









